ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate
Overview
Description
Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate is a heterocyclic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chromene core with an ethyl ester group at the 3-position and a methyl group at the 2-position, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate typically involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the chromene ring.
Knoevenagel Condensation: Salicylaldehyde reacts with ethyl acetoacetate in the presence of piperidine to form an intermediate.
Cyclization: The intermediate undergoes intramolecular cyclization to yield this compound.
Industrial Production Methods
Industrial production of this compound can be scaled up using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted chromene derivatives.
Scientific Research Applications
Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activities of chromene derivatives.
Mechanism of Action
The biological activity of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its therapeutic effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate is unique due to its specific substitution pattern on the chromene ring. Similar compounds include:
Ethyl 4-oxo-4H-chromene-3-carboxylate: Lacks the methyl group at the 2-position.
Mthis compound: Has a methyl ester instead of an ethyl ester.
Ethyl 2-ethyl-4-oxo-4H-chromene-3-carboxylate: Contains an ethyl group at the 2-position instead of a methyl group.
These structural variations can lead to differences in biological activity and chemical reactivity, making this compound a distinct and valuable compound in research and industry.
Properties
IUPAC Name |
ethyl 2-methyl-4-oxochromene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-3-16-13(15)11-8(2)17-10-7-5-4-6-9(10)12(11)14/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTZREOELHQMNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC=CC=C2C1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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